molecular formula C12H19NO2S B14551783 Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- CAS No. 62242-25-5

Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo-

Cat. No.: B14551783
CAS No.: 62242-25-5
M. Wt: 241.35 g/mol
InChI Key: MNGUIMDCIMNDLV-UHFFFAOYSA-N
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Description

Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- is a complex organic compound with a unique structure that includes a cyclopentane ring, a carbothioamide group, and a dimethyl-3-oxobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- typically involves the reaction of cyclopentanecarbothioamide with N-(1,1-dimethyl-3-oxobutyl)-2-oxo- groups under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide, with benzoyl peroxide as the initiator at elevated temperatures (around 70°C) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62242-25-5

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)-2-oxocyclopentane-1-carbothioamide

InChI

InChI=1S/C12H19NO2S/c1-8(14)7-12(2,3)13-11(16)9-5-4-6-10(9)15/h9H,4-7H2,1-3H3,(H,13,16)

InChI Key

MNGUIMDCIMNDLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)NC(=S)C1CCCC1=O

Origin of Product

United States

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